Product packaging for Franganine(Cat. No.:CAS No. 19526-08-0)

Franganine

Cat. No.: B607549
CAS No.: 19526-08-0
M. Wt: 500.68
InChI Key: NZSLQDJARYZBJR-RHHVTPEMSA-N
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Description

Contextualization within Cyclopeptide Alkaloid Chemistry and Biology

Franganine is classified as a 14-membered cyclopeptide alkaloid. acs.org These alkaloids are a diverse group of natural products predominantly found in plants of the Rhamnaceae family. uantwerpen.beresearchgate.net Cyclopeptide alkaloids are characterized by a macrocyclic ring structure composed of a hydroxystyrylamine moiety, an amino acid, and a β-hydroxy amino acid. uantwerpen.be This ring system is a defining feature, and the size of the macrocycle, which can be 13-, 14-, or 15-membered, is a common method of classification. acs.orguantwerpen.be The 14-membered ring class, to which this compound belongs, represents the largest and most diverse subgroup of these alkaloids. acs.org

The biological role of cyclopeptide alkaloids in their host plants is not yet fully understood, though it has been suggested they may act as ionophores, assisting in nutrient and metal absorption. acs.org In the broader context of chemical biology, these compounds have been investigated for a range of potential biological activities, including antimicrobial, antiplasmodial, sedative, and immunostimulant effects. acs.org

Historical Perspectives on this compound and Related Cyclopeptide Alkaloids Research

The study of cyclopeptide alkaloids has a history spanning several decades, with over 200 individual compounds identified. researchgate.net this compound was first isolated from the root bark of Discaria americana and has also been identified in other plants such as Ziziphus jujuba and Melochia corchorifolia. researchgate.netrasayanjournal.co.indoc-developpement-durable.org The structural elucidation of these complex molecules has been a significant focus of natural product chemistry. Early research relied on classical methods of degradation and spectroscopic analysis. More recently, advanced techniques such as 2D NMR spectroscopy and X-ray diffraction analysis have been instrumental in determining the precise three-dimensional structure and absolute configuration of these alkaloids, including this compound. researchgate.netacs.orgnih.gov A significant milestone in this compound research was the definitive establishment of its absolute configuration through detailed NMR spectroscopic data and X-ray diffraction analysis of its salt. researchgate.netacs.orgnih.gov

Research into the biological activities of cyclopeptide alkaloids has often been limited by the low natural abundance of these compounds and the absence of efficient synthetic methods. acs.org Despite these challenges, a number of studies have successfully isolated and characterized various cyclopeptide alkaloids, paving the way for further investigation into their pharmacological potential. nih.govnih.gov

Significance of this compound as a Natural Product in Academic Inquiry

This compound serves as a significant subject of academic inquiry due to its unique chemical structure and potential biological activities. The intricate macrocyclic architecture of this compound and related cyclopeptide alkaloids presents a compelling challenge for synthetic chemists, driving the development of novel synthetic strategies. researchgate.net

From a pharmacological perspective, this compound has been investigated for several biological effects. Notably, it has demonstrated antinociceptive (pain-relieving) effects in animal models of acute pain without inducing observable side effects. acs.org This has positioned this compound as a compound of interest for the development of new analgesic agents. acs.org Furthermore, in silico studies have explored the potential of this compound as an antiviral agent, specifically as an inhibitor of the SARS-CoV-2 main protease. uinsgd.ac.iddoaj.org These computational predictions suggest that this compound may have a role to play in the development of treatments for viral diseases. uinsgd.ac.iddoaj.org The ongoing investigation into the biological properties of this compound underscores its importance as a lead compound in drug discovery and a valuable tool for probing biological systems. acs.org

Detailed Research Findings

Chemical Structure and Spectroscopic Data

The definitive structure of this compound was established through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry, with its absolute configuration confirmed by X-ray diffraction analysis. researchgate.netacs.orgnih.gov

Table 1: Chemical and Spectroscopic Data for this compound

Property Data Reference
Molecular Formula C31H42N4O4 uinsgd.ac.id
Molecular Weight 550.69 g/mol uinsgd.ac.id
¹H NMR Complex spectrum with characteristic signals for aromatic and amino acid protons. researchgate.net
¹³C NMR Signals corresponding to the carbonyl, aromatic, and aliphatic carbons of the cyclopeptide structure. researchgate.net
Mass Spectrometry FAB-MS and HR-ESI-MS data confirm the molecular weight and fragmentation pattern. acs.orgresearchgate.net

| X-ray Crystallography | Provided the absolute configuration of the molecule. | acs.orgnih.gov |

Biological Activity

Research has uncovered several noteworthy biological activities of this compound.

Antinociceptive Effects: Studies have shown that this compound exhibits an analgesic effect in mouse models of acute pain. acs.org This activity was observed without the induction of undesirable side effects, highlighting its potential as a therapeutic agent. acs.org

Antiviral Potential: In silico docking studies have suggested that this compound may act as an inhibitor of the SARS-CoV-2 main protease (Mpro), a key enzyme in the replication of the virus. uinsgd.ac.iddoaj.org These computational models predict a favorable binding energy, indicating a potential for antiviral activity. uinsgd.ac.id

Antimicrobial Activity: While some related cyclopeptide alkaloids have shown modest antibacterial activity, this compound itself did not exhibit significant effects against the tested bacterial strains. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44N4O4 B607549 Franganine CAS No. 19526-08-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19526-08-0

Molecular Formula

C28H44N4O4

Molecular Weight

500.68

IUPAC Name

(2S)-2-(dimethylamino)-4-methyl-N-[(3R,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide

InChI

InChI=1S/C28H44N4O4/c1-17(2)15-22-26(33)29-14-13-20-9-11-21(12-10-20)36-25(19(5)6)24(28(35)30-22)31-27(34)23(32(7)8)16-18(3)4/h9-14,17-19,22-25H,15-16H2,1-8H3,(H,29,33)(H,30,35)(H,31,34)/b14-13-/t22-,23-,24-,25+/m0/s1

InChI Key

NZSLQDJARYZBJR-RHHVTPEMSA-N

SMILES

CC(C)CC1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Franganine;  Daechuine S4; 

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

Franganine is a cyclopeptide alkaloid found in various plant species across different families. Its distribution is closely linked to the geographical locations of its source plants.

Discaria americana, a member of the Rhamnaceae family, is a significant natural source of this compound. researchgate.netacs.orgnih.gov This plant is primarily found in South America, with specimen collections noted in locations such as São Sepé and Santana do Livramento in Rio Grande do Sul, Brazil. acs.orgacs.org The root bark of Discaria americana has been specifically identified as a rich source for the isolation of this compound and other related cyclopeptide alkaloids. researchgate.netacs.orgacs.org

The genus Ziziphus, also belonging to the Rhamnaceae family, is another prominent source of this compound. phcogrev.comdoc-developpement-durable.org Various parts of these plants, which are widely distributed in tropical and subtropical regions, have been found to contain this compound. phcogrev.comefloras.org

Ziziphus jujuba : this compound has been reported in the stem bark of this species. phcogrev.comdoc-developpement-durable.org

Ziziphus spina-christi : This species is also a known source of this compound. uinsgd.ac.id

Ziziphus mauritiana : The root bark of this plant has been shown to contain this compound among other cyclopeptide alkaloids. phcogrev.com

This compound has also been isolated from plants outside of the Discaria and Ziziphus genera, highlighting its presence across different plant families.

Melochia chamaedrys : Belonging to the Sterculiaceae family, the roots of this plant, collected in Rio Grande do Sul, Brazil, have yielded this compound. acs.orgdntb.gov.uaresearchgate.net

Scutia buxifolia : Another member of the Rhamnaceae family, the roots of Scutia buxifolia from São Sepé, Brazil, are a known source. acs.orguantwerpen.be

Heisteria parvifolia : Research indicates the presence of this compound in this species.

Hymenocardia acida : This plant, from the Phyllanthaceae family, has been identified as containing this compound. prota4u.orgnih.gov

Table 1: Botanical Sources of this compound

Family Genus Species Plant Part Geographic Location
Rhamnaceae Discaria americana Root Bark Brazil acs.orgacs.org
Rhamnaceae Ziziphus jujuba Stem Bark Not Specified in search results
Rhamnaceae Ziziphus spina-christi Not Specified in search results Not Specified in search results
Rhamnaceae Ziziphus mauritiana Root Bark Not Specified in search results
Sterculiaceae Melochia chamaedrys Roots Brazil acs.org
Rhamnaceae Scutia buxifolia Roots Brazil acs.org
Olacaceae Heisteria parvifolia Not Specified in search results Not Specified in search results
Phyllanthaceae Hymenocardia acida Not Specified in search results Tropical Africa prota4u.org

Ziziphus Species (e.g., Z. jujuba, Z. spina-christi, Z. mauritiana)

Extraction and Purification Techniques

The isolation of this compound from its natural sources involves a multi-step process that typically begins with solvent extraction followed by chromatographic purification.

The initial step in isolating this compound from plant material is often an extraction using an organic solvent. Methanol (B129727) is a commonly employed solvent for this purpose. researchgate.netacs.orgnih.gov For instance, the dried and ground root bark of Discaria americana is extracted with methanol using a Soxhlet apparatus. acs.org The resulting crude methanol extract contains a mixture of alkaloids and other plant constituents. researchgate.netacs.org

This crude extract is then typically subjected to an acid-base extraction to separate the alkaloids. The methanolic residue is dissolved in an aqueous acidic solution (e.g., 2N HCl) and then washed with a non-polar solvent like diethyl ether to remove acidic and neutral compounds. acs.org The aqueous layer is subsequently made basic (e.g., with NH4OH) to a pH of 8-9, and the alkaloids, including this compound, are extracted into an organic solvent such as diethyl ether, yielding a basic ether extract. acs.org

Following solvent extraction, chromatographic techniques are essential for the purification of this compound from the complex mixture of the basic extract. youtube.com

Column Chromatography (CC) : The basic ether extract is often first subjected to silica (B1680970) gel column chromatography. acs.org The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform (B151607) and gradually increasing the polarity by adding methanol. acs.org Fractions are collected and monitored, for example, by thin-layer chromatography (TLC). acs.org

Preparative Thin-Layer Chromatography (pTLC) : Fractions from column chromatography that contain this compound can be further purified using preparative TLC on silica gel plates. acs.org A suitable solvent system, such as a mixture of chloroform and methanol, is used for elution. acs.org

High-Performance Liquid Chromatography (HPLC) : Semipreparative HPLC is another powerful technique used for the final purification of this compound and related alkaloids. researchgate.net

The purity and structure of the isolated this compound are confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.orgnih.govacs.org

Chromatographic Separation Methods

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for separating non-volatile mixtures. column-chromatography.comlibretexts.org It consists of a stationary phase, which is a thin layer of an adsorbent material like silica gel coated onto a flat, inert carrier such as a glass plate, and a mobile phase, which is a solvent or solvent mixture that moves up the plate via capillary action. column-chromatography.comrockefeller.edu

In the context of this compound isolation, TLC is not typically used for large-scale preparative separation but serves as a crucial analytical tool. libretexts.org Its primary applications include:

Monitoring Fractions: During column chromatography, numerous fractions are collected. TLC is used to quickly analyze the composition of these fractions, allowing chemists to identify and combine fractions containing the target compound. redalyc.orgunmc.edu

Method Development: It is used to test and optimize solvent systems (mobile phases) before scaling up to column chromatography or HPLC, saving time and resources. column-chromatography.com

Purity Assessment: TLC provides a rapid check on the purity of an isolated compound. The presence of a single spot under various solvent systems suggests a high degree of purity. eurjchem.com

For alkaloid separation, silica gel plates are common, and the mobile phase often consists of a mixture of solvents like chloroform and methanol, sometimes with a small amount of ammonia (B1221849) to improve the separation of basic compounds. redalyc.orgunmc.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. uitm.edu.my It operates on the same principles as column chromatography but uses high pressure to pump the mobile phase through a column packed with smaller adsorbent particles, leading to much higher resolution and faster separation times. uitm.edu.my

HPLC is a key technique in the final purification stages of this compound and other cyclopeptide alkaloids. researchgate.netresearcher.life

Analytical HPLC: This is used to determine the presence and quantity of this compound in various extracts and fractions. For instance, HPLC analysis of Ziziphus spina-christi extracts has been used to identify its chemical profile, which includes this compound. researcher.life Studies on Ziziphus jujuba have also employed HPLC-DAD-MS to simultaneously quantify multiple constituents. sciopen.comresearchgate.net

Preparative and Semi-Preparative HPLC: These modes are used to isolate pure compounds from complex mixtures. Fractions that have been enriched with this compound through preliminary chromatographic steps are injected into a preparative HPLC system. researchgate.netresearchgate.net The system separates this compound from other closely related alkaloids, yielding a highly pure sample suitable for structural elucidation and further research. snu.ac.krresearchgate.net

A typical setup for alkaloid separation involves a reversed-phase column (e.g., C18) with a gradient mobile phase, often consisting of water (sometimes with an acid modifier like formic acid) and a solvent like acetonitrile. mdpi.comuitm.edu.my

Countercurrent Chromatography (CCC)

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support. wikipedia.org The separation occurs between two immiscible liquid phases, one of which is held stationary by centrifugal force while the other (the mobile phase) is pumped through it. wikipedia.orgaocs.org This method avoids the irreversible adsorption of the sample onto a solid matrix, resulting in high sample recovery, making it ideal for the preparative isolation of natural products. aocs.org

The use of CCC, particularly high-performance or pH-zone-refining CCC, has been noted in the separation of alkaloids, including those of the cyclopeptide class to which this compound belongs. researchgate.netchromatographyonline.com

High Sample Capacity: CCC allows for the injection of large amounts of crude or semi-purified extract, making it an efficient technique for obtaining significant quantities of target compounds. aocs.org

Alkaloid Separation: Research on the separation of alkaloids from various plant sources has successfully employed CCC. For example, pH-zone-refining CCC is a specialized mode that is highly effective for separating ionizable compounds like alkaloids by manipulating the pH of the liquid phases. chromatographyonline.comnih.gov The choice of a suitable biphasic solvent system, such as a mixture of n-hexane, ethyl acetate, methanol, and water (HEMWat system), is critical for a successful separation. wikipedia.org The application of CCC has been specifically mentioned in the context of this compound and related alkaloids from the Rhamnaceae family. uantwerpen.be

Fractionation Approaches

Before the application of high-resolution techniques like HPLC or CCC, crude plant extracts undergo a series of preliminary separation steps known as fractionation. This process systematically divides the complex extract into simpler fractions based on the chemical properties of the constituents, enriching the concentration of the target compounds.

A common approach for isolating alkaloids like this compound from plant material, such as the bark or roots of Ziziphus or Discaria species, involves the following steps: acs.orgnotulaebotanicae.ro

Extraction: The dried and powdered plant material is first extracted with a solvent, typically methanol or ethanol, to draw out a wide range of phytochemicals. acs.orgusp.br

Acid-Base Partitioning: The crude extract is subjected to liquid-liquid extraction based on pH. The extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them soluble in the aqueous phase. Neutral and acidic compounds are then removed by extraction with an immiscible organic solvent like diethyl ether or chloroform. Subsequently, the pH of the aqueous phase is raised (made basic), deprotonating the alkaloids and making them soluble in an organic solvent, thus separating them from other water-soluble compounds. redalyc.org

Column Chromatography (CC): The resulting alkaloid-rich fraction is then subjected to column chromatography. This is a solid-liquid chromatographic technique where the stationary phase (e.g., silica gel or alumina) is packed into a vertical glass column. jocpr.com The fraction is loaded onto the top of the column and eluted with a solvent system of gradually increasing polarity (e.g., a gradient of n-hexane to ethyl acetate). notulaebotanicae.rojocpr.com Fractions are collected sequentially and analyzed (often by TLC) to group those with similar compositions. More specialized stationary phases like Sephadex LH-20 may also be used to separate compounds based on size and polarity.

This systematic fractionation significantly reduces the complexity of the mixture, making the final purification of this compound by HPLC or CCC more efficient and effective. snu.ac.kr

Table 2: Summary of Isolation and Fractionation Techniques for this compound

TechniqueTypeRole in Isolation Process
Solvent ExtractionExtractionInitial removal of phytochemicals from plant material.
Acid-Base PartitioningFractionationSeparates basic alkaloids from neutral and acidic compounds.
Column Chromatography (CC)Fractionation/PurificationPreliminary separation of the alkaloid-rich extract into simpler fractions.
Thin-Layer Chromatography (TLC)AnalyticalMonitoring fraction composition and assessing purity.
High-Performance Liquid Chromatography (HPLC)Purification/AnalyticalFinal high-resolution purification of this compound; also used for analysis.
Countercurrent Chromatography (CCC)PurificationPreparative-scale purification with high sample recovery.

Structural Elucidation and Stereochemical Analysis

Advanced Spectroscopic Characterization

Mass Spectrometry (MS) Applications

Fragmentation Pattern Analysis for Peptide Alkaloids

Mass spectrometry plays a crucial role in the structural elucidation of peptide alkaloids like franganine. The fragmentation patterns observed in mass spectra provide valuable information about the sequence and nature of the amino acid residues within the macrocyclic structure. In the analysis of related peptide alkaloids, specific fragmentation events, such as the loss of water or the cleavage of the peptide ring system, generate characteristic ions. oregonstate.edu For instance, in certain ergot peptide alkaloids, cleavage of the amide and ether functions within the peptide ring results in diagnostic fragment ions that help identify the constituent parts of the molecule. oregonstate.edu This type of analysis, by analogy, provides insights into the connectivity of this compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com This method is particularly useful for analyzing complex mixtures and identifying individual components. wikipedia.org In the context of this compound, GC-MS can be employed to analyze the volatile derivatives of its constituent amino acids after hydrolysis of the alkaloid. This approach aids in identifying the specific amino acids that make up the peptide portion of the molecule. researchgate.netbvsalud.org While GC-MS is a gold standard for identifying many organic compounds, its application to intact large molecules like this compound can be limited by the high temperatures used, which may cause thermal degradation. wikipedia.orgnih.gov

X-ray Diffraction Analysis for Absolute Configuration Determination

The most definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray diffraction analysis. sgs-institut-fresenius.delibretexts.orgbourevestnik.com For this compound, its absolute configuration was unequivocally established through the X-ray diffraction analysis of its trimethylammonium iodide salt. acs.orgnih.govacs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The analysis of the this compound salt crystal structure revealed the precise three-dimensional arrangement of the atoms, confirming the absolute stereochemistry at all chiral centers. acs.orgresearchgate.net The crystallographic data, including the Flack parameter of 0.02(2), provided an enantiomorphically pure crystal structure of the correct handedness. acs.org This analysis established that this compound possesses an S absolute configuration at carbons C-3, C-4, C-7, and C-22. acs.org

Table 1: Crystallographic Data for this compound Salt (2)

Parameter Value
CCDC Deposition Number 873084
Flack x parameter 0.02(2)
Absolute Configuration at C-3 S
Absolute Configuration at C-4 S
Absolute Configuration at C-7 S

Electronic Circular Dichroism (ECD) for Configuration Assignment

Electronic circular dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. faccts.dersc.org It is a powerful tool for assigning the absolute configuration of chiral compounds in solution, especially when X-ray quality crystals are unavailable. faccts.denih.gov The experimental ECD spectrum of a compound is compared with the theoretically calculated spectra for its possible stereoisomers. researchgate.net A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. researchgate.net While the primary determination for this compound was achieved through X-ray crystallography, ECD serves as a complementary method for confirming the stereochemistry in solution and can be particularly useful for related compounds where crystallization is challenging. acs.orgresearchgate.net

Determination of Absolute Configuration

The determination of the absolute configuration of this compound's constituent parts and the molecule as a whole relies on a combination of chiral analytical techniques and spectroscopic methods.

Chiral Analysis of Constituent Amino Acids (e.g., by Gas Chromatography with Chiral Stationary Phases)

To determine the stereochemistry of the individual amino acid residues within this compound, the alkaloid can be hydrolyzed to break it down into its constituent components. The resulting mixture of amino acids can then be analyzed using chiral gas chromatography. researchgate.netuantwerpen.be This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the amino acids, allowing for their separation and identification. aimspress.comphenomenex.comsigmaaldrich.com By comparing the retention times of the amino acids from the hydrolyzed this compound with those of known amino acid standards, their absolute configurations (D or L) can be determined. aimspress.com This method has been successfully applied to determine the stereochemistry of amino acid residues in other cyclopeptide alkaloids. researchgate.net

Spectroscopic-Based Chiral Discrimination

Spectroscopic methods provide a non-destructive means of discriminating between enantiomers. americanpharmaceuticalreview.com Besides ECD, other chiroptical techniques like vibrational circular dichroism (VCD) can provide valuable stereochemical information. researchgate.netresearchgate.net Furthermore, advanced spectroscopic methods are continuously being developed for chiral analysis. For example, techniques combining terahertz time-domain spectroscopy with machine learning have shown high accuracy in discriminating between amino acid enantiomers. Another innovative approach involves chiral tag rotational spectroscopy, where a chiral molecule of known handedness is complexed with the analyte, forming diastereomers that can be distinguished by rotational spectroscopy, allowing for the determination of the analyte's absolute configuration. nih.gov While the absolute configuration of this compound was definitively established by X-ray diffraction, these spectroscopic techniques represent powerful tools in the broader field of chiral analysis and could be applied to this compound and its analogues. acs.orgnih.govresearchgate.net

Challenges and Innovations in Complex Cyclopeptide Alkaloid Structure Elucidation

The structural elucidation of complex cyclopeptide alkaloids, such as this compound, presents a significant challenge to chemists. These natural products are characterized by a macrocyclic ring, typically composed of 13, 14, or 15 atoms, which imparts considerable rigidity and conformational complexity. rsc.org The 14-membered group, to which this compound belongs, is the most common and often the most challenging to synthesize and characterize. rsc.org

One of the primary difficulties lies in their stereochemistry. Cyclopeptide alkaloids can contain multiple stereogenic centers. For instance, the β-hydroxyamino acid unit, a common feature, can exist in erythro and threo forms (both D,L), leading to the potential formation of multiple diastereoisomers. acs.org Determining the absolute configuration of all stereogenic centers is crucial, as biological activity can be highly dependent on the specific stereochemistry of the molecule. acs.org The isolation of these alkaloids from natural sources is also a hurdle; they are often found in complex mixtures with structurally similar compounds and extraction yields can be very low, varying from 0.0002% to 1% depending on the plant species, season, and geographical location. rsc.org

To overcome these challenges, significant innovations in analytical and synthetic chemistry have been employed. The definitive determination of this compound's absolute configuration is a prime example of the power of modern techniques. acs.orgnih.gov While initial structural information is often gathered through one- and two-dimensional (1D and 2D) Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), these methods alone can sometimes be insufficient for assigning absolute stereochemistry. researchgate.netresearchgate.net

In the case of this compound, isolated from the methanol (B129727) root bark extract of Discaria americana, its absolute configuration was unequivocally established through single-crystal X-ray diffraction analysis of its salt derivative. acs.orgnih.govresearchgate.net This technique provided the precise three-dimensional arrangement of atoms in the crystalline state, confirming the S absolute configuration at stereocenters C-3, C-4, C-7, and C-22. acs.org

Innovations in separation science, such as high-performance countercurrent chromatography (HPCCC) and hyphenated techniques like HPLC-PDA-(HRMS)-SPE-NMR, have also been pivotal. uantwerpen.beresearchgate.net These methods allow for the efficient separation of individual alkaloids from complex plant extracts, providing the pure samples necessary for unambiguous spectroscopic analysis. researchgate.netscienceopen.com Advances in total synthesis have also played a role, not only by providing access to larger quantities of these rare natural products but also by confirming proposed structures and allowing for the creation of analogues for further study. rsc.org

Detailed Research Findings for this compound

The absolute configuration of this compound was established by Caro et al. through detailed spectroscopic analysis and, most definitively, by X-ray diffraction. acs.orgacs.org The study highlighted the power of combining NMR data with crystallography to solve complex stereochemical problems in natural product chemistry. acs.org

Table 1: Selected ¹³C and ¹H NMR Spectroscopic Data for this compound (1) in Methanol-d₄

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH), Multiplicity (J in Hz)
380.74.41, d (8.4)
455.44.28, t (8.4)
762.04.65, dd (10.0, 4.2)
2260.84.45, dd (9.2, 4.4)
Data sourced from Caro et al. (2012). acs.org

The X-ray analysis was performed on the N(CH₃)₃⁺I⁻ salt of this compound (2). The resulting Flack parameter of 0.02(2) confirmed an enantiomorphically pure crystal and established the correct absolute stereochemistry. acs.org The NMR data, particularly the chemical shifts for C-3 (δC 80.7) and C-4 (δC 55.4), supported an L-erythro configuration, which aligns with the S configuration at these centers determined by the X-ray analysis. acs.org

Chemical Synthesis and Derivative Generation

Total Synthesis Approaches for Franganine

Total synthesis of cyclopeptide alkaloids involves the challenging construction of the macrocyclic ring and the precise installation of stereocenters and functional groups. While specific details on the total synthesis of this compound were not extensively detailed in the search results, general strategies for the synthesis of related cyclopeptide alkaloids provide insight into the approaches likely applicable to this compound. These strategies often involve assembling linear peptide precursors followed by a macrocyclization step. uantwerpen.bersc.orgrsc.org

Macrocyclization is a critical step in the total synthesis of cyclopeptide alkaloids, forming the large ring structure. Various strategies have been developed to achieve this ring closure. One common approach involves intramolecular amide bond formation (macrolactamization) of a linear precursor. rsc.orgrsc.org Other methods explored in cyclopeptide alkaloid synthesis include intramolecular SNAr-based macrocyclization reactions, particularly for 14-membered rings. uantwerpen.be Copper-catalyzed coupling reactions have also been employed to install key structural elements like the enamide and facilitate macrocyclization. uantwerpen.bethieme-connect.com The choice of macrocyclization strategy can significantly impact the yield and stereochemical outcome of the synthesis. rsc.org

Achieving stereochemical and regiochemical control is paramount in the synthesis of complex natural products like this compound, which possess multiple chiral centers and specific connectivity requirements. researchgate.netresearchgate.netnih.gov Stereocontrolled synthesis aims to produce a single stereoisomer or a desired mixture of stereoisomers, while regioselective synthesis focuses on forming bonds at specific positions within a molecule. nih.govnih.gov

In the context of cyclopeptide alkaloid synthesis, stereocontrolled construction of the alkyl-aryl ether bond is a significant challenge. researchgate.net Methods have been developed to address this, sometimes achieving complete regio- and stereo-control during macrocyclization. researchgate.net The synthesis of cyclopeptide alkaloids starting from amino acids as building blocks often requires careful control of stereochemistry throughout the linear synthesis and the cyclization step. uantwerpen.be Techniques such as using chiral synthons and optimizing reaction conditions are employed to control stereochemistry. researchgate.net

Regioselective reactions are also crucial, for instance, in forming the specific linkages within the cyclopeptide ring and attaching any additional amino acid units. nih.gov While specific regioselective methodologies for this compound were not detailed, general approaches in cyclopeptide alkaloid synthesis include strategies for the regioselective formation of biaryl ethers and the controlled installation of unsaturation. researchgate.netrsc.org

Stereocontrolled and Regioselective Synthetic Methodologies

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is important for exploring the relationship between structure and biological activity within the cyclopeptide alkaloid class. By modifying the structure of this compound, researchers can investigate how changes to the amino acid sequence, the macrocyclic ring size, or the nature of the linkages affect its properties.

General strategies for synthesizing cyclopeptide alkaloid analogs involve variations of the total synthesis approaches, using different amino acid building blocks or modifying the cyclization strategy. uantwerpen.beresearchgate.net The flexibility of synthetic routes, such as those combining Ugi four-component reactions with macrocyclization, can allow for the introduction of diversity into the cyclopeptide structure, facilitating the generation of analogs. uantwerpen.be Synthesis of epimers of natural product cyclopeptide alkaloids has also been reported, providing insights into the role of stereochemistry. researchgate.netrsc.org

While specific synthetic routes to this compound analogs were not detailed in the search results, the methodologies developed for the total synthesis of this compound and related cyclopeptide alkaloids are directly applicable to the preparation of modified structures. This includes adapting macrocyclization strategies and utilizing efficient amide coupling methods for incorporating different amino acids, including N-methylated ones.

Synthetic Challenges and Future Directions in Cyclopeptide Alkaloid Synthesis

Despite the progress made, the synthesis of cyclopeptide alkaloids, including this compound, continues to present synthetic challenges. The formation of strained paracyclophanes, which are present in many cyclopeptide alkaloids, remains a significant hurdle. researchgate.netrsc.orgresearchgate.net The sensitive nature of functional groups like the Z-enamide moiety requires careful handling and reaction design. researchgate.net Stereocontrolled construction of key linkages, such as the alkyl-aryl ether bond vicinal to a stereogenic center, can also be challenging. researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms

Identification of Precursor Peptides and Amino Acid Building Blocks

Cyclopeptide alkaloids are derived from dedicated RiPP precursor peptides. nih.govresearchgate.netd-nb.inforesearchgate.netresearchgate.netbiorxiv.org These precursor peptides are typically encoded by genes and undergo post-translational modifications and proteolytic cleavage to yield the mature cyclic alkaloid. nih.govrsc.org Studies involving transcriptome mining have been instrumental in identifying these precursor peptides in cyclopeptide alkaloid producing plants like Ceanothus americanus and Ziziphus jujuba. nih.govresearchgate.netd-nb.inforesearchgate.netresearchgate.netbiorxiv.orgnih.gov

The core peptide sequences within these precursors directly map to the structures of known cyclopeptide alkaloids. nih.govd-nb.inforesearchgate.netbiorxiv.org For example, in Ziziphus jujuba, precursor peptides have been linked to the core sequences of various jubanines and nummularine B. nih.govbiorxiv.org The amino acid building blocks that constitute cyclopeptide alkaloids typically include standard amino acids, a β-hydroxy amino acid, and a hydroxystyrylamine unit derived from tyrosine. researchgate.netmdpi.comuantwerpen.beresearchgate.net The arrangement and modification of these building blocks determine the specific cyclopeptide alkaloid structure. mdpi.comuantwerpen.be

Enzymology of Cyclopeptide Alkaloid Biosynthesis

The formation of the macrocyclic structure and subsequent modifications in cyclopeptide alkaloid biosynthesis are catalyzed by specific enzymes.

Role of Copper-Dependent BURP Peptide Cyclases

Copper-dependent BURP-domain peptide cyclases (BpCs) play a crucial role in the biosynthesis of plant side chain cross-linked cyclopeptides, including cyclopeptide alkaloids. nih.govresearchgate.netd-nb.inforesearchgate.netresearchgate.netnih.gov These enzymes are responsible for installing characteristic amino acid side chain cross-links, such as the ether linkage between the phenolic oxygen of tyrosine and the β-carbon of a nearby amino acid, which is a defining feature of cyclopeptide alkaloids. nih.govresearchgate.netbiorxiv.orgnih.gov

While some plant cyclic peptides are derived from autocatalytic BURP peptide cyclases where the core peptide is fused to the BURP domain, studies on cyclopeptide alkaloids from Ceanothus americanus suggest a different architecture involving "split" BURP peptide cyclases that are co-clustered with stand-alone precursor peptides. nih.govd-nb.inforesearchgate.netbiorxiv.org Reconstitution of the enzyme activity for BURP domains involved in the biosynthesis of cyclopeptides like arabipeptin A has validated the activity of these split BURP peptide cyclases. nih.govresearchgate.netresearchgate.netnih.gov These enzymes require dioxygen for catalytic turnover. nih.gov

N-Methyltransferase Involvement in Biosynthetic Pathways

N-methylation is a common modification observed in cyclopeptide alkaloids, typically occurring on the basic terminal amino acid unit. researchgate.netmdpi.comuantwerpen.be While specific N-methyltransferases involved directly in Franganine biosynthesis have not been explicitly detailed in the provided text, N-methyltransferases are known to be involved in the biosynthesis of other alkaloid classes in plants and fungi. mdpi.comresearchgate.netuniprot.orgrsc.org Their presence in cyclopeptide alkaloid gene clusters in Rhamnaceae species, which are prolific producers of N-methylated cyclopeptide alkaloids, supports their role in this biosynthetic pathway. researchgate.netnih.gov

Pathways for β-Hydroxy Amino Acid Incorporation

β-hydroxy amino acids, such as 3-hydroxyproline, 3-hydroxyleucine, or 3-hydroxyphenylserine, are integral building blocks of cyclopeptide alkaloids. researchgate.netmdpi.comuantwerpen.be The mechanism by which these β-hydroxy amino acids are incorporated into the peptide chain during ribosomal synthesis or subsequently hydroxylated is not explicitly detailed for this compound in the provided information. However, their consistent presence in cyclopeptide alkaloid structures indicates dedicated enzymatic pathways for their formation or incorporation. mdpi.comuantwerpen.beresearchgate.net

Genomic and Transcriptomic Approaches to Pathway Elucidation

Genomic and transcriptomic approaches have significantly advanced the understanding of cyclopeptide alkaloid biosynthesis. nih.govresearchgate.netresearchgate.netresearchgate.netbiorxiv.orgnih.gov Transcriptome mining of cyclopeptide alkaloid producing plants like Ceanothus americanus and Ziziphus jujuba has led to the identification of precursor peptides and associated biosynthetic gene clusters, including those encoding BURP peptide cyclases. nih.govresearchgate.netd-nb.inforesearchgate.netresearchgate.netbiorxiv.orgnih.gov

These studies have revealed that precursor peptides are often co-clustered with BURP-domain containing proteins in the plant genome, supporting their functional relationship in biosynthesis. nih.govd-nb.inforesearchgate.netbiorxiv.org The use of bioinformatics tools, such as Hidden Markov Models (HMM) for protein families like BURP domains, has facilitated the identification of potential biosynthetic genes from transcriptomic data. d-nb.infobiorxiv.org While gene clustering in plants can be less consistent compared to bacteria and fungi, genomic and transcriptomic data have been crucial for linking precursor peptides to the final cyclopeptide alkaloid structures. researchgate.netnih.gov

Comparative Biosynthetic Studies with Other Cyclopeptide Alkaloids

Comparative biosynthetic studies with other cyclopeptide alkaloids and related plant cyclic peptides have provided insights into conserved biosynthetic machinery. Cyclopeptide alkaloids share structural similarities with other plant side chain cross-linked cyclopeptides, including lyciumins, selanines, moroidins, and hibispeptins. nih.govd-nb.inforesearchgate.net These related cyclic peptides are also derived from RiPP precursors and their biosynthesis involves copper-dependent BURP peptide cyclases. nih.govd-nb.inforesearchgate.netrsc.org

The discovery of a widely distributed biosynthetic cassette responsible for diverse plant side chain cross-linked cyclopeptides suggests a conserved underlying mechanism. nih.govd-nb.inforesearchgate.netresearchgate.netuncg.edu While some systems involve fused precursor peptides and autocatalytic BURP domains, the biosynthesis of cyclopeptide alkaloids appears to utilize split BURP peptide cyclases and stand-alone precursor peptides, indicating variations within this broader class of RiPPs. nih.govd-nb.inforesearchgate.netbiorxiv.orgrsc.org Comparative genomic and transcriptomic analyses across different plant species producing cyclopeptide alkaloids and related compounds are helping to elucidate the evolutionary history and diversification of these biosynthetic pathways. nih.govd-nb.infobiorxiv.orgnih.gov

Molecular and Cellular Biological Investigations

In Vitro and In Silico Activity Profiling

Investigations into Franganine's biological activity have included both in vitro (實驗室內) and in silico (電腦模擬) approaches to profile its effects on enzyme activities and other biological processes.

Modulation of Enzyme Activities (e.g., Ca²⁺-ATPase, SARS-CoV-2 Mpro)

Research has explored the potential of this compound to modulate the activity of key enzymes. Studies investigating the antinociceptive effects of 14-membered cyclopeptide alkaloids, including this compound, observed that this compound produced antinociceptive effects in a mouse model of acute pain without inducing undesirable side effects. acs.orgcapes.gov.brnih.govresearchgate.net While these studies focused on the in vivo effect, another cyclopeptide alkaloid, adouetine X, was found to decrease the activities of Ca²⁺-ATPase and Na⁺/K⁺-ATPase in vitro. acs.orgcapes.gov.brnih.gov The inhibitory activity of various cyclopeptides and peptide alkaloids on Ca²⁺-ATPase has been noted in the context of calmodulin-induced activation. acs.orgresearchgate.netresearchgate.net

In the context of the SARS-CoV-2 pandemic, in silico studies have been conducted to evaluate the potential of natural compounds, including cyclopeptide alkaloids, as inhibitors of the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication. doaj.orgmdpi.comfrontiersin.orgmdpi.comnih.gov An in silico PASS (Prediction of Activity Spectra for Substances) prediction study indicated that this compound showed protease inhibitory activity against SARS-CoV-2 Mpro. doaj.org This suggests a potential interaction, although further in vitro and in vivo validation would be required to confirm this inhibitory effect.

Exploration of Potential Biological Targets

Based on the observed biological activities, researchers explore potential biological targets through which this compound might exert its effects. nih.govresearchgate.netdoaj.orgmdpi.com The modulation of enzyme activities, such as the potential influence on Ca²⁺-ATPase suggested by antinociceptive effects acs.orgcapes.gov.brnih.govresearchgate.net and the in silico prediction of SARS-CoV-2 Mpro inhibition doaj.org, points towards these enzymes as potential targets. The broader class of cyclopeptide alkaloids has also been investigated for interactions with systems like the GABAergic system, as seen with Sanjoinine A. acs.org

Receptor Binding Studies (Conceptual)

Receptor binding studies are a common approach to investigate the interaction between a compound and specific biological receptors. vanderbilt.edurevvity.com These studies typically involve measuring the binding affinity and capacity of a ligand to its receptor, often utilizing techniques such as radioligand binding assays. revvity.comchelatec.comnih.gov While such studies are valuable for identifying molecular targets and understanding the nature of ligand-receptor interactions, the provided search results did not include specific data or reports on receptor binding studies conducted with this compound. Conceptually, such studies could involve assessing this compound's affinity for various receptors potentially involved in pain pathways or other biological processes where its activity has been observed.

Enzyme Inhibition Kinetics

Enzyme inhibition kinetics studies are performed to characterize the mechanism and potency of an inhibitor's interaction with an enzyme. khanacademy.orgnih.govlibretexts.orglibretexts.org These studies involve measuring reaction rates at different concentrations of the substrate and inhibitor to determine kinetic parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and the inhibition constant (Ki). khanacademy.orglibretexts.org Analyzing these parameters helps to understand how the inhibitor affects enzyme function (e.g., competitive, non-competitive inhibition). khanacademy.orglibretexts.org Although this compound has been indicated to modulate enzyme activity or have potential inhibitory effects based on in silico predictions, the provided search results did not detail specific enzyme inhibition kinetics studies or report kinetic parameters for this compound's interaction with enzymes like Ca²⁺-ATPase or SARS-CoV-2 Mpro. doaj.org

Structure-Activity Relationship (SAR) Studies within the Cyclopeptide Alkaloid Class

This compound belongs to the class of cyclopeptide alkaloids, which are macrocyclic compounds characterized by a ring system containing a hydroxystyrylamine moiety, amino acids, and a β-hydroxy amino acid, with additional units attached. mdpi.comuantwerpen.beresearchgate.net this compound is specifically a 14-membered cyclopeptide alkaloid. acs.orgnih.gov Structure-Activity Relationship (SAR) studies within this class aim to correlate structural features of these compounds with their biological activities.

SAR studies on cyclopeptide alkaloids have explored various activities, including antiplasmodial activity and effects on the central nervous system (CNS). For antiplasmodial activity, preliminary SAR analysis suggested that a 13-membered macrocyclic ring might be preferable over a 14-membered one, and the presence of a β-hydroxy proline moiety and methoxylation or hydroxylation of the styrylamine (B14882868) moiety could be important for activity. mdpi.com However, for other activities, such as CNS activity and antimicrobial effects, it has been noted that the number of cyclopeptide alkaloids evaluated is still relatively low, making it challenging to establish clear structure-activity relationships. uantwerpen.be While this compound's structure is known, detailed SAR studies specifically elucidating how its particular structural features relate to its observed modulation of enzyme activities or other potential biological effects were not extensively detailed in the provided search results.

Here is a summary of some research findings:

Biological Activity/TargetFindings Related to this compoundNotesSource(s)
Ca²⁺-ATPase ModulationAssociated with antinociceptive effects in mice. Direct in vitro inhibition data for this compound not explicitly detailed in provided snippets; related compounds show inhibition.Observed in vivo effect; in vitro inhibition shown for other cyclopeptide alkaloids. acs.orgcapes.gov.brnih.govresearchgate.net
SARS-CoV-2 Mpro InhibitionIndicated to have protease inhibitory activity in an in silico PASS prediction study.In silico prediction; requires experimental validation. doaj.org
Advanced Glycation Endproducts (AGEs) Formation InhibitionNo specific information found in the provided search results.Area of research for other compounds, but not specifically linked to this compound in the results.-

Correlation of Structural Features with Specific Biological Effects

The biological activity of cyclopeptide alkaloids, including this compound, is intrinsically linked to their specific chemical structures. These compounds typically feature a 13-, 14-, or 15-membered macrocycle formed by amino acids and a styryl amine unit. Subtle variations in the amino acid sequence, the size of the macrocycle, and the presence or modification of functional groups can lead to significant differences in pharmacological properties. For instance, minor structural changes among closely related cyclopeptide alkaloids have been shown to result in opposing effects, such as sedation versus stimulation. libretexts.org

While detailed structure-activity relationship (SAR) studies specifically focused on this compound are limited in the provided information, broader studies on cyclopeptide alkaloids offer insights. The presence of a β–phenylserine unit and N,N-dimethyl (or N-methyl) groups in the cyclopeptidic alkaloids isolated from Scutia buxifolia have been suggested to enhance their antimicrobial activity against microorganisms. The stereochemistry of the constituent amino acids is also considered an influential factor in their biological actions. Comparative analysis between Adouetine X and frangulanine, two cyclopeptide alkaloids, indicated that the differing positions of leucine (B10760876) and isoleucine moieties contributed to variations in their antiplasmodial activity, highlighting the impact of even isomeric differences on biological effects.

Comparative Analysis with Related Cyclopeptide Alkaloids (e.g., Discarine B, Scutianines, Adouetine X)

This compound belongs to the group of 14-membered ring cyclopeptide alkaloids, alongside compounds such as Discarine B, various Scutianines (e.g., Scutianine B, C, and D), and Adouetine X. libretexts.org Comparative studies investigating the biological effects of these related compounds have revealed both shared activities and notable differences, underscoring the importance of their distinct structural features.

In a study evaluating the antinociceptive effects in a mouse model of acute pain, both this compound and Adouetine X demonstrated activity, whereas Discarine B and Scutianines B, C, and D did not produce this effect in the same model. libretexts.org,, This suggests that while structurally related, not all 14-membered cyclopeptide alkaloids share the same analgesic properties.

Conversely, investigations into antibacterial activity have shown different patterns. Discarine B, along with Scutianines B and D, exhibited modest antibacterial effects, while this compound and Scutianine C did not show this activity in the same assessment. libretexts.org Discarine B has been reported to show antibacterial activity., More broadly, scutianines isolated from Scutia buxifolia have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.,

Further comparative analysis extends to specific cellular targets. Adouetine X has been shown to decrease the activities of Ca²⁺-ATPase and Na⁺/K⁺-ATPase in in vitro assays. libretexts.org,, While direct comparative data on the effects of this compound, Discarine B, or other Scutianines on these specific ATPases were not available in the provided information, the observed effect of Adouetine X highlights a potential mechanism of action within this class of compounds. Additionally, Scutianines B, C, and scutianene C have been suggested as potential inhibitors of acetylcholinesterase.

The following table summarizes some of the comparative biological activities observed for this compound and related cyclopeptide alkaloids:

CompoundAntinociceptive Activity (Acute Pain Model)Antibacterial ActivityIn Vitro ATPase Inhibition (Ca²⁺/Na⁺/K⁺)Suggested Acetylcholinesterase Inhibition
This compoundYes libretexts.org,,No libretexts.orgNot reportedNot reported
Discarine BNo libretexts.orgYes, libretexts.org,Not reportedNot reported
Scutianine BNo libretexts.orgYes libretexts.orgNot reportedSuggested
Scutianine CNo libretexts.orgNo libretexts.orgNot reportedSuggested
Scutianine DNo libretexts.orgYes libretexts.orgNot reportedNot reported
Adouetine XYes libretexts.org,,Not reportedYes libretexts.org,,Not reported
Scutianene CNot reportedNot reportedNot reportedSuggested

Advanced Analytical and Computational Methodologies in Franganine Research

Hyphenated Techniques for Isolation and Analysis

Hyphenated techniques, which couple separation methods with detection technologies, are essential tools in the analysis of complex natural product mixtures, including cyclopeptide alkaloids like Franganine. These techniques enhance resolution, sensitivity, and provide online structural information. nih.govchemijournal.comajrconline.orgajpaonline.com

Liquid chromatography (LC) is frequently coupled with various detectors. HPLC-PDA-MS (High-Performance Liquid Chromatography - Photodiode Array - Mass Spectrometry) is a selective analytical tool widely used for cyclopeptide alkaloids, enabling targeted isolation based on LC data. snu.ac.kr HPLC-DAD-MS (Diode Array Detector) and HPLC-PDA-(HRMS)-SPE-NMR (Solid-Phase Extraction - Nuclear Magnetic Resonance) have been applied for the purification and structure elucidation of cyclopeptide alkaloids from plant sources. researchgate.net LC-NMR, either directly or indirectly hyphenated, is a valuable strategy for natural product dereplication and unambiguous structural identification, despite potential sensitivity issues compared to other detectors. sci-hub.se Information from LC-PDA-MS is often used in conjunction with NMR for comprehensive characterization. sci-hub.se The coupling of LC with techniques like MS, NMR, and FTIR allows for the effective separation and online acquisition of complementary spectroscopic data from complex mixtures. nih.govchemijournal.comajrconline.orgajpaonline.comactascientific.com

For instance, HPLC-PDA-SPE-NMR has been recognized for its power in discovering minor components within complex plant extracts containing cyclopeptide alkaloids. researchgate.net The absolute configuration of this compound itself has been established using detailed NMR spectroscopic data and X-ray diffraction analysis of its salt. researchgate.netnih.govacs.org Two-dimensional (2D) NMR spectroscopic techniques are particularly useful in the structural analysis of cyclopeptide alkaloids. researchgate.netacs.org

Computational Chemistry Applications

Computational chemistry plays a significant role in this compound research, offering insights into its molecular behavior, interactions, and potential bioactivities. These methods provide a theoretical framework that complements experimental findings.

Molecular Docking Simulations (e.g., for SARS-CoV-2 Mpro)

Molecular docking is a widely used computational technique to predict the binding affinity and interaction patterns between a molecule (ligand) and a protein target. nih.gov In the context of this compound, molecular docking simulations have been employed to explore its potential interactions with biological targets, such as the SARS-CoV-2 Main Protease (Mpro). researchgate.netdoaj.orguinsgd.ac.id

Studies have investigated cyclopeptide alkaloids, including this compound, from Ziziphus spina-christi as potential inhibitors of SARS-CoV-2 Mpro. researchgate.netdoaj.orguinsgd.ac.id Molecular docking simulations using software like Autodock 4 have been performed to assess the binding of these compounds to the Mpro enzyme (PDB ID: 6WNP). researchgate.netdoaj.orguinsgd.ac.id The results indicated that this compound showed better binding energy compared to the native ligand (Boceprevir) in some studies. researchgate.netdoaj.org The binding energy of this compound was reported as -8.61 Kcal/mol in one such study. researchgate.net

Molecular docking helps predict how a ligand fits into the protein's binding pocket and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that may occur. nih.govmdpi.com The catalytic site of SARS-CoV-2 Mpro, located in a cleft between domains I and II, contains key residues like His41 and Cys145, which form a catalytic dyad. nih.gov Molecular docking studies aim to identify compounds that can effectively interact with this site. mdpi.comrsc.org

Here is a table summarizing representative molecular docking results for this compound against SARS-CoV-2 Mpro:

CompoundTarget ProteinPDB IDDocking SoftwareBinding Energy (Kcal/mol)Reference
This compoundSARS-CoV-2 Mpro6WNPAutodock 4-8.61 researchgate.net
BoceprevirSARS-CoV-2 Mpro6WNPAutodock 4-7.93 researchgate.net

Note: Binding energy values can vary depending on the specific software, parameters, and protein structure used in the simulation.

Density Functional Theory (DFT) for Structure Optimization

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their properties. nepjol.infomdpi.com In the context of this compound and other cyclopeptide alkaloids, DFT is utilized for structure optimization. researchgate.netdoaj.orguinsgd.ac.id

Structure optimization using DFT involves finding the molecular geometry that minimizes the total energy, providing a stable and accurate representation of the molecule's three-dimensional structure. nepjol.infofaccts.decrystalsolutions.euijs.si This optimized structure is crucial for subsequent computational studies, such as molecular docking and molecular dynamics simulations.

For cyclopeptide alkaloids from Ziziphus spina-christi, including this compound, compound structures have been drawn and optimized using DFT methods, such as the 3-21G basis set. researchgate.netdoaj.orguinsgd.ac.id DFT calculations can also assist in the 3D structure elucidation process by providing theoretical data that can be compared with experimental results, such as NMR data. researchgate.net DFT is recognized for its adaptability and precision in forecasting molecular structures, energetics, and spectroscopic characteristics across various domains, including biochemistry and drug discovery. nepjol.info

In Silico Prediction of Activity Spectra (PASS)

In silico Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the probable biological activities of a compound based on its structural formula. doaj.orgnih.govbonviewpress.comnih.gov This method compares the structural features of a given molecule with a large database of known biologically active compounds to predict its potential activity spectrum. nih.govnih.gov

PASS prediction results are typically presented as a list of probable biological activities with corresponding Pa (probability to be active) and Pi (probability to be inactive) values. nih.govnih.gov If the Pa value is greater than the Pi value, the likelihood of the compound exhibiting that activity in biological experiments is considered higher. nih.gov A Pa value greater than 0.7 generally indicates a high possibility of experimental activity. nih.gov

In studies investigating cyclopeptide alkaloids as potential SARS-CoV-2 Mpro inhibitors, in silico PASS prediction has been applied to this compound and other related compounds. researchgate.netdoaj.orguinsgd.ac.id The PASS prediction results for these compounds indicated potential antiviral activity. researchgate.netdoaj.orguinsgd.ac.id Specifically, this compound, along with Ambiphibine-H and Mauritine-A, showed predicted protease inhibitory activity. researchgate.netdoaj.orguinsgd.ac.id

While specific Pa values for this compound's predicted activities were not consistently detailed across all search results, the general finding of predicted antiviral and protease inhibitory activity highlights the utility of PASS in identifying potential bioactivities for further investigation. researchgate.netdoaj.orguinsgd.ac.id

Molecular Dynamics Simulations (Conceptual for protein-ligand interactions)

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. nih.govnih.govresearchgate.net By applying classical mechanics principles, MD simulations provide insights into the dynamic behavior of biomolecular systems, such as proteins and their interactions with ligands. nih.govresearchgate.netchemrxiv.org

While specific detailed MD simulation studies focusing solely on this compound interacting with a protein target were not prominently found in the search results, the conceptual application of MD simulations in understanding protein-ligand interactions is highly relevant to this compound research. MD simulations can provide a more comprehensive understanding of conformational changes and binding stability compared to static docking studies. researchgate.netchemrxiv.org

MD simulations are powerful for studying the dynamic behaviors of proteins, conformational changes, and the mechanisms underlying protein-ligand interactions. nih.gov They are used in drug discovery and design to predict binding affinities, elucidate binding pathways, and optimize lead compounds. nih.gov By simulating the system over time, MD can capture the flexibility of both the protein and the ligand, providing a more realistic picture of their interaction than rigid docking models. researchgate.netchemrxiv.org

The process typically involves preparing the protein-ligand complex (often from docking results), setting up the simulation environment (including solvent and ions), applying force fields to describe atomic interactions, and running the simulation for a specific duration. youtube.com Analysis of MD trajectories can reveal information about the stability of the complex, key interactions over time, and conformational changes. researchgate.netchemrxiv.org Although direct applications to this compound were not detailed, MD simulations represent a valuable tool for future research to gain deeper insights into its interactions with biological targets identified through docking or experimental studies.

Chemoinformatics and Database Integration for Cyclopeptide Alkaloids

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. For cyclopeptide alkaloids, including this compound, chemoinformatics and database integration are valuable for managing, analyzing, and utilizing the growing amount of data related to their structures, properties, and biological activities.

Databases of natural products and their biological activities are crucial resources for discovering new compounds and understanding their potential applications. Integrating data from various analytical techniques (like MS and NMR) and computational studies (like docking and PASS) into searchable databases allows for efficient dereplication, identification, and the exploration of structure-activity relationships (SAR). sci-hub.se

Chemoinformatics tools can be used for various purposes, including the analysis of chemical structures, prediction of physicochemical properties, virtual screening of compound libraries, and the development of quantitative structure-activity relationship (QSAR) models. nih.gov These tools can help in identifying potential new cyclopeptide alkaloids, prioritizing compounds for isolation and biological testing, and understanding the molecular features responsible for observed activities.

For cyclopeptide alkaloids, chemoinformatics approaches can aid in classifying compounds based on their structural variations, searching for similar structures in databases, and predicting potential biological activities based on existing data. researchgate.net The development of specific databases or integrating cyclopeptide alkaloid data into broader natural product databases facilitates research efforts by making information readily accessible and enabling large-scale computational analyses. This integration is essential for leveraging the full potential of advanced analytical and computational methodologies in the study of this compound and other cyclopeptide alkaloids.

Future Perspectives and Research Directions

Unexplored Biological Activities and Molecular Mechanisms

While franganine has shown promise as an analgesic acs.org, its full spectrum of biological activities remains largely unexplored. Future research should focus on identifying novel pharmacological effects, potentially including activities suggested for other cyclopeptide alkaloids found in related plants, such as sedative, anti-cancer, anti-viral, anti-diabetic, antibacterial, and antifungal properties centralasianstudies.org. A critical area for future investigation is the detailed elucidation of the molecular mechanisms underlying its observed antinociceptive effects. This involves identifying specific protein targets, signaling pathways, and cellular processes modulated by this compound nih.govfrontiersin.orgru.nl. Understanding these mechanisms at a molecular level is crucial for assessing its therapeutic potential and guiding the development of analogues with improved efficacy or specificity. Research into the interaction of this compound with ion channels, receptors, or enzymes known to be involved in pain perception could provide valuable insights acs.org. Comparing the molecular mechanisms of this compound with other analgesic cyclopeptide alkaloids, such as adouetine X, which affects Ca2+-ATPase and Na+/K+-ATPase activity, could also reveal common or distinct modes of action acs.org.

Advancements in Stereoselective Synthesis

The structural complexity of cyclopeptide alkaloids like this compound, particularly the presence of multiple stereogenic centers and a macrocyclic ring, poses challenges for their chemical synthesis acs.org. Advancements in stereoselective synthesis are crucial for providing sufficient quantities of this compound and its analogues for comprehensive biological evaluation and for exploring structure-activity relationships thieme.denih.govmdpi.com. Future research should focus on developing more efficient and stereoselective synthetic routes to this compound frontiersin.orgnih.gov. This could involve exploring novel catalytic methods, including metal, organic, or enzyme catalysis, and developing strategies for the controlled formation of the 14-membered ring and the correct absolute configurations of the amino acid residues acs.orgthieme.de. Techniques such as dynamic kinetic resolution and dynamic kinetic asymmetric transformations may be valuable thieme.de. Developing practical synthetic methods is essential to overcome the limitations imposed by the low natural abundance of this compound in its plant sources acs.org.

Decoding Complex Biosynthetic Pathways

The biosynthesis of cyclopeptide alkaloids in plants is a complex process involving a series of enzymatic transformations plos.orgmdpi.com. Decoding the specific biosynthetic pathway for this compound would provide opportunities for biotechnological production and the generation of structural analogues through biosynthetic engineering plos.orgnih.govnih.gov. Future research should aim to identify the genes and enzymes involved in this compound biosynthesis in Discaria americana and other producing plants plos.org. This could involve genomic and transcriptomic studies to identify candidate genes, followed by functional characterization of the enzymes plos.org. Understanding the regulatory mechanisms controlling the expression of these biosynthetic genes is also important researchgate.net. Transient plant expression systems or microbial hosts could be utilized to reconstitute the this compound biosynthetic pathway and explore the potential for producing this compound or novel derivatives through synthetic biology approaches plos.orgnih.gov.

Development of Novel Analytical Probes and Methods

Accurate and sensitive analytical methods are essential for the detection, quantification, and study of this compound in biological matrices and plant extracts. Future research should focus on developing novel analytical probes and methods with improved specificity, sensitivity, and efficiency nih.gov. This could include the development of targeted mass spectrometry methods, advanced chromatographic techniques, or the creation of biosensors or probes that specifically interact with this compound nih.gov. Such advancements would facilitate pharmacokinetic and pharmacodynamic studies, enable the monitoring of this compound levels in research settings, and aid in the discovery of new natural sources or the evaluation of engineered production systems. The development of imaging probes could potentially allow for the visualization of this compound distribution and localization in biological systems nih.gov.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of this compound's biological roles and effects requires the integration of data from multiple "omics" technologies frontiersin.orgazolifesciences.com. Future research should leverage multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, to gain comprehensive insights into how this compound affects biological systems azolifesciences.comfrontlinegenomics.comgenexplain.comnih.gov. Integrating genomic data from producing plants could provide a deeper understanding of the genetic basis of this compound biosynthesis frontiersin.org. Transcriptomic and proteomic studies in cells or organisms treated with this compound could reveal changes in gene and protein expression profiles, providing clues about its molecular targets and pathways genexplain.com. Metabolomics could help identify downstream metabolic changes induced by this compound genexplain.com. The integration of these diverse datasets using bioinformatics and computational approaches, including machine learning and network analysis, can help to identify key biological processes modulated by this compound and uncover complex interactions that would be missed by single-omics approaches azolifesciences.comgenexplain.comresearchgate.net. This integrated approach is crucial for moving beyond correlations to causal insights and gaining a systems-level view of this compound's impact genexplain.com.

Q & A

Q. What methodologies are recommended for identifying and characterizing Franganine in plant extracts?

this compound, a cyclopeptide alkaloid, requires multi-step analytical validation. Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for preliminary identification . Nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments) is critical for structural elucidation, particularly for distinguishing its unique bicyclic framework . For reproducibility, ensure raw spectral data and processing parameters are archived using platforms like Zenodo or institutional repositories .

Q. How can researchers optimize extraction protocols for this compound to minimize degradation?

Employ solvent systems with polarity matching this compound’s solubility profile (e.g., methanol-water gradients). Validate extraction efficiency via recovery experiments using spiked plant matrices. Monitor degradation using stability studies under varying pH and temperature conditions, with quantification via LC-MS/MS . Document all procedural variables (e.g., sonication time, solvent ratios) to enable replication .

Q. What are the foundational criteria for assessing this compound’s preliminary pharmacological activity?

Begin with in vitro assays targeting receptors or enzymes implicated in its reported bioactivity (e.g., antimicrobial or anti-inflammatory targets). Use dose-response curves (IC₅₀/EC₅₀ calculations) and positive/negative controls. Ensure cell viability assays (e.g., MTT tests) are included to distinguish cytotoxicity from specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological mechanisms?

Systematic meta-analysis of existing data is essential. For example, if in vitro studies conflict with in vivo results, evaluate differences in bioavailability, metabolite activity, or model organisms. Use cheminformatics tools (e.g., molecular docking) to predict binding affinities and compare with experimental data. Replicate studies under standardized conditions, reporting effect sizes and confidence intervals .

Q. What experimental designs are optimal for studying this compound’s interaction with biological targets at the molecular level?

Combine biophysical techniques:

  • Surface plasmon resonance (SPR) for real-time binding kinetics.
  • Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
  • Cryo-electron microscopy for structural insights into target-ligand complexes. Validate findings using mutagenesis studies on critical binding residues .

Q. How can researchers address variability in this compound’s cytotoxicity across cell lines?

Conduct multi-omics profiling (transcriptomics, proteomics) to identify cell-specific response pathways. Use CRISPR-Cas9 libraries to knock out suspected resistance genes. Apply machine learning models to correlate cytotoxicity with genomic or metabolic signatures .

Methodological and Data Integrity Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Use nonlinear regression models (e.g., four-parameter logistic curves) for IC₅₀/EC₅₀ calculations. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report variability as standard error of the mean (SEM) and use power analysis to justify sample sizes .

Q. How should researchers manage and share raw data from this compound studies?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Deposit spectra, chromatograms, and assay datasets in repositories like Figshare or ChEMBL.
  • Use standardized metadata templates (e.g., ISA-Tab) for experimental workflows.
  • Include raw data in supplementary materials with DOIs for cross-referencing .

Analytical Techniques Table

Technique Purpose Example Application Reference
LC-MS/MSQuantification and purity assessmentDetecting this compound in Feretia spp.
2D-NMRStructural elucidationResolving bicyclic alkaloid conformation
SPRBinding kinetics analysisMeasuring this compound-protein interactions
CRISPR-Cas9 screeningIdentifying resistance mechanismsMapping cytotoxicity pathways

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.